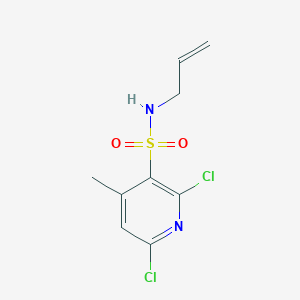
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-methylpyridine.
Sulfonation: The pyridine derivative undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with allylamine (prop-2-en-1-amine) under basic conditions to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for reaction efficiency, cost, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated alkyl chains.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated sulfonamide derivatives.
Scientific Research Applications
2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity.
Pathways: It may interfere with metabolic pathways by inhibiting key enzymes involved in the biosynthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylpyridine: Lacks the sulfonamide group, making it less versatile in biological applications.
4-Methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide: Lacks the chlorine substituents, which may affect its reactivity and binding affinity.
Uniqueness
2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and sulfonamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
Properties
Molecular Formula |
C9H10Cl2N2O2S |
|---|---|
Molecular Weight |
281.16 g/mol |
IUPAC Name |
2,6-dichloro-4-methyl-N-prop-2-enylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H10Cl2N2O2S/c1-3-4-12-16(14,15)8-6(2)5-7(10)13-9(8)11/h3,5,12H,1,4H2,2H3 |
InChI Key |
JYZITLMNWMQFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)NCC=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















